Methyl 2-anilinopropanoate
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Overview
Description
Methyl 2-anilinopropanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is known for its unique chemical structure, which includes an ester functional group and an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-anilinopropanoate can be synthesized through the esterification of 2-anilinopropanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-anilinopropanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-anilinopropanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: 2-anilinopropanoic acid and methanol.
Reduction: 2-anilinopropanol.
Substitution: Various substituted aniline derivatives, depending on the reagents used.
Scientific Research Applications
Methyl 2-anilinopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 2-anilinopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active aniline moiety, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 2-anilinopropanoate can be compared with other esters and aniline derivatives:
Methyl acetate: Another ester with a simpler structure, used primarily as a solvent.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and flavoring agents.
Aniline: The parent compound of the aniline moiety, used in the production of dyes and other chemicals.
This compound is unique due to its combination of an ester group and an aniline moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
709-80-8 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-anilinopropanoate |
InChI |
InChI=1S/C10H13NO2/c1-8(10(12)13-2)11-9-6-4-3-5-7-9/h3-8,11H,1-2H3 |
InChI Key |
RBAUAHIPDXKQJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NC1=CC=CC=C1 |
Origin of Product |
United States |
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